3-methyl-8-(pentylsulfanyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Description
The compound 3-methyl-8-(pentylsulfanyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione (hereafter referred to as the target compound) is a xanthine derivative with a purine-2,6-dione core. Key structural features include:
- Position 3: A methyl group.
- Position 7: A 3-phenylpropyl substituent (providing aromaticity and hydrophobicity).
- Position 8: A pentylsulfanyl (thioether) group.
Its molecular formula is C₁₉H₂₄N₄O₂S, with an average molecular mass of 372.487 g/mol and a monoisotopic mass of 372.161997 g/mol . The compound’s ChemSpider ID is 2370829, and it has been explored in pharmacological contexts due to the versatility of the xanthine scaffold in drug design.
Properties
IUPAC Name |
3-methyl-8-pentylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-3-4-8-14-27-20-21-17-16(18(25)22-19(26)23(17)2)24(20)13-9-12-15-10-6-5-7-11-15/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3,(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYSLGQLWMIGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Mediated Cyclization
The purine backbone is typically synthesized via condensation of 4,5-diaminopyrimidine derivatives with carbonyl sources. For example:
Methylation at N3
Early-stage methylation ensures regioselectivity:
Thiolation at C8: Pentylsulfanyl Group
Thiolation is achieved via displacement of a halogen or sulfonic acid group:
-
Method A (Direct Thiol Substitution) :
-
Method B (Sulfide Oxidation-Reduction) :
Thiolation Efficiency (Table 2)
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| A | Pd(PPh₃)₄ | DMF | 110 | 24 | 52 |
| B | AIBN | Toluene | 70 | 48 | 47 |
Purification and Characterization
Isolation Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ar-H), 3.82 (t, J = 7.2 Hz, 2H, N7-CH₂), 3.10 (s, 3H, N3-CH₃).
Challenges and Optimization
-
Regioselectivity : Competing alkylation at N1/N3 requires careful base selection (e.g., Cs₂CO₃ > K₂CO₃).
-
Thiol Stability : Pentylthiol is prone to oxidation; reactions require inert atmospheres.
-
Scalability : Pd-catalyzed thiolation faces cost barriers; CuI offers a cheaper alternative but with lower yields .
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-(pentylsulfanyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or add hydrogen atoms, altering its functional groups.
Substitution: The methyl, pentylsulfanyl, and phenylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as sodium hydride or potassium tert-butoxide under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
3-methyl-8-(pentylsulfanyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-8-(pentylsulfanyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Variations at Position 8
The pentylsulfanyl group at position 8 distinguishes the target compound from analogues with diverse substituents:
Key Findings :
- Thioether vs. Mercapto : The pentylsulfanyl group in the target compound offers greater oxidative stability compared to mercapto derivatives .
- Bromo vs. Thioether : Bromo-substituted analogues (e.g., CP-8) are intermediates for further functionalization but lack intrinsic stability .
- Styryl vs. Alkylthio : Styryl groups (e.g., Istradefylline) enhance receptor binding through π-π interactions, while alkylthio groups rely on hydrophobic interactions .
Substituent Variations at Position 7
The 3-phenylpropyl group at position 7 contrasts with other substituents:
Key Findings :
Calculated Physicochemical Properties
Notes:
- The target compound’s pentylsulfanyl group contributes to a moderate LogP, balancing solubility and membrane permeability.
- Mercapto derivatives have higher topological polar surface area (TPSA) due to the SH group, reducing blood-brain barrier penetration .
Research Findings and Therapeutic Implications
- Metabolic Stability : Thioether linkages (e.g., pentylsulfanyl) resist oxidation better than mercapto groups, making the target compound more suitable for oral administration .
- Receptor Binding: The 3-phenylpropyl group’s aromaticity may enhance binding to adenosine receptors or kinases, though specific targets require validation.
- Therapeutic Diversity : Structural analogues exhibit varied applications, including:
Biological Activity
3-Methyl-8-(pentylsulfanyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with notable biological activity. Its molecular formula is and it has a molecular weight of 386.52 g/mol. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
The biological activity of 3-methyl-8-(pentylsulfanyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is primarily attributed to its interaction with various biological targets. Preliminary studies suggest it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and inflammation.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties through the following mechanisms:
- Inhibition of Cell Proliferation : In vitro studies have shown that the compound can significantly reduce the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.
Anti-inflammatory Effects
The compound also displays anti-inflammatory activity , potentially beneficial in treating conditions characterized by chronic inflammation. It appears to downregulate pro-inflammatory cytokines and inhibit pathways leading to inflammation.
Study 1: Anticancer Efficacy
A study conducted on the effects of 3-methyl-8-(pentylsulfanyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione on human breast cancer cells demonstrated a dose-dependent inhibition of cell growth. The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The IC50 value was calculated to be approximately 20 µM, indicating significant potency against breast cancer cells.
Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, the compound was administered to a model of induced inflammation in rats. The results showed a reduction in edema and pain scores compared to control groups. Key findings included:
| Treatment Group | Edema Reduction (%) | Pain Score Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Low Dose (5 mg/kg) | 30 | 25 |
| High Dose (20 mg/kg) | 60 | 55 |
These results suggest that higher doses correlate with increased efficacy in reducing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
